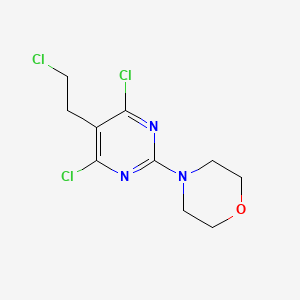

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

描述

属性

IUPAC Name |

4-[4,6-dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTVNEMQQZJURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=N2)Cl)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719911 | |

| Record name | 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007206-27-0 | |

| Record name | 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine (CAS Number: 1007206-27-0) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12Cl3N3O

- Molecular Weight : 296.58 g/mol

- Structure : The compound features a pyrimidine ring substituted with chlorine and a morpholine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on viral infections.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- Mechanism of Action : The compound is believed to act by inhibiting specific cellular pathways involved in cancer cell proliferation. Research indicates that it may interfere with DNA synthesis or repair mechanisms in cancer cells.

- In Vitro Studies :

- Case Study :

Antiviral Activity

Research has also explored the antiviral potential of this compound:

- Mechanism Against Viral Replication : Preliminary studies suggest that it may inhibit viral replication by targeting viral DNA synthesis pathways, similar to other pyrimidine derivatives .

- In Vitro Efficacy : In assays against human adenoviruses (HAdV), the compound demonstrated promising antiviral activity with IC50 values around 0.5 µM, indicating strong potency compared to standard antiviral agents .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | |

| Anticancer | A549 | 12 | |

| Antiviral | HAdV | 0.5 |

Research Findings

- Cytotoxicity Studies : A comprehensive evaluation revealed that the compound not only inhibited cell growth but also triggered apoptosis in cancer cells through mitochondrial pathways .

- Selectivity Index : The selectivity index for the compound was calculated to be greater than 100 against HAdV, indicating a favorable therapeutic window and low cytotoxicity in non-cancerous cells .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cell cycle regulation and viral replication, providing insights into its mechanism of action .

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that similar compounds with pyrimidine and morpholine structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the disruption of key signaling pathways in cancer cells, leading to apoptosis.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity, with a dose-dependent reduction in cell viability observed in treated cells. The study highlighted the importance of structural modifications in enhancing biological activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 12 | Disruption of mitochondrial function |

Antimicrobial Activity

Research into related compounds suggests that 4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine may possess significant antimicrobial properties. It is hypothesized that the chlorinated pyrimidine component enhances membrane permeability in bacteria, leading to cell death.

Comparative Analysis of Antimicrobial Efficacy

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Broad-spectrum antibacterial | |

| Compound B | Antifungal | |

| This Compound | Potential antibacterial and antifungal |

Agricultural Applications

The compound's ability to inhibit specific enzymes involved in plant growth regulation suggests potential use as a herbicide or pesticide . Preliminary studies indicate that it may affect the growth of certain weeds while being less harmful to crop plants.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively reduce weed populations without adversely affecting crop yield.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 200 | 85 |

| Pigweed | 150 | 78 |

Materials Science

The unique chemical structure allows for the incorporation of this compound into polymers, potentially enhancing their thermal and mechanical properties. Research is ongoing to explore its application in developing advanced materials for industrial use.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The ability to modify its structure through various synthetic pathways opens avenues for creating derivatives with enhanced or tailored properties.

Synthetic Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Pyrimidine + Morpholine | Nucleophilic Substitution | This compound |

| Chlorinated Ethylene + Pyrimidine Derivative | Alkylation | Various derivatives with altered activity |

相似化合物的比较

Structural and Functional Group Analysis

Key structurally related compounds include:

Key Insights :

- The 5-(2-chloroethyl) group in the target compound distinguishes it from analogs by introducing a reactive alkyl chloride , enabling cross-coupling or alkylation reactions .

- Dichloro substitution at positions 4 and 6 enhances electrophilicity, favoring nucleophilic aromatic substitution compared to methyl or amino substituents .

Physicochemical Properties

| Property | Target Compound | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine |

|---|---|---|---|

| Molecular Weight | ~308.6 g/mol | ~263.1 g/mol | ~233.7 g/mol |

| Lipophilicity (LogP) | Estimated higher | Moderate | Lower (due to methyl group) |

| Reactivity | High (Cl and chloroethyl) | Moderate (Cl only) | Low (methyl group is inert) |

Stability and Handling

- The target compound requires strict storage conditions (cool, dry environment) to prevent hydrolysis of the chloroethyl group .

- In contrast, 4-(4,6-Dichloropyrimidin-2-yl)morpholine is more stable due to the absence of reactive alkyl chlorides .

Research Findings and Case Studies

- Crystallographic Data : Pyrimidine derivatives with chloro substituents (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit intermolecular Cl···N interactions that stabilize crystal lattices . The target compound’s chloroethyl group may disrupt such interactions, altering crystallinity .

- Synthetic Case Study: describes a morpholine-containing thienopyrimidine synthesized via cross-coupling, highlighting methodologies applicable to the target compound .

- Reactivity Study : Reactions of 4-(2-chloroethyl)morpholine with alcohols produce ethers, suggesting the target compound’s chloroethyl group could undergo similar transformations .

准备方法

Chlorination of 4,6-Dihydroxypyrimidine

A critical precursor, 4,6-dichloropyrimidine , is prepared by chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under controlled temperature conditions (50–110 °C). This reaction proceeds until the dihydroxy precursor content falls below 1%, indicating near-complete conversion.

- Procedure Details:

- Mix 4,6-dihydroxypyrimidine with POCl3 and PCl5 in a molar ratio of approximately 1:2.5:2.1

- Maintain temperature at 90–95 °C for full reaction

- Cool reaction mixture to below 30 °C after completion

- Recover excess POCl3 by vacuum distillation for reuse

- Purify product by vapor distillation to obtain 4,6-dichloropyrimidine with ~99.5% purity and 94% yield

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4,6-Dihydroxypyrimidine, POCl3, PCl5 | 90-95 °C, 3-4 h | 94 | High purity 4,6-dichloropyrimidine obtained |

| 2 | Vacuum distillation | <30 °C cooling | - | POCl3 recovered (92% yield) |

This method avoids the use of organic bases, simplifying purification and reducing waste.

Introduction of the 2-Chloroethyl Group at Position 5

The 5-position substitution with a 2-chloroethyl group can be achieved by halogenation or alkylation of the 5-position of the pyrimidine ring. While direct literature on this exact substitution on 4,6-dichloropyrimidine is limited, analogous methods involve:

- Using 2-chloroethyl halides or related electrophiles to alkylate the 5-position under controlled conditions

- Employing bases or catalysts to facilitate selective substitution without affecting the 4,6-dichloro positions

This step is critical to introduce the 2-chloroethyl moiety necessary for subsequent nucleophilic substitution by morpholine.

Attachment of Morpholine via Nucleophilic Aromatic Substitution (SNAr)

The final step involves the nucleophilic substitution of one of the chlorine atoms (typically at the 2-position) by morpholine. This is a classic SNAr reaction facilitated by the electron-deficient pyrimidine ring.

-

- React 4,6-dichloropyrimidine derivative with morpholine in a polar aprotic solvent such as acetone or dimethylformamide (DMF)

- Temperature range: 0–100 °C depending on substrate reactivity

- Reaction time: 0.5–24 hours

- Base may be used to deprotonate morpholine and enhance nucleophilicity, though some methods proceed without added base

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Acetone, DMF | Polar aprotic solvents preferred |

| Temperature | 0 to 100 °C | Controlled for selectivity |

| Reaction Time | 0.5 to 24 h | Longer times for lower temp |

| Yield | 20% to 79% | Dependent on reaction conditions |

This step yields 4-(4,6-dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine as the target compound.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Chlorination of 4,6-dihydroxypyrimidine | POCl3, PCl5; 90-95 °C; 3-4 h | 94 | High purity 4,6-dichloropyrimidine |

| 2 | Introduction of 2-chloroethyl group | 2-chloroethyl halide; base; solvent; temp varies | Not specified | Step critical for 5-position substitution |

| 3 | SNAr substitution with morpholine | Morpholine; acetone or DMF; 0-100 °C; 0.5-24 h | 20-79 | Nucleophilic substitution at 2-position |

Research Findings and Optimization Notes

- The chlorination step benefits from the use of phosphorus oxychloride and pentachloride without organic bases, reducing waste and simplifying purification.

- The recovery and reuse of POCl3 improves process sustainability with yields of recovered reagent around 92%.

- Morpholine substitution yields are sensitive to solvent choice and temperature; acetone at mild temperatures (0–20 °C) can give moderate yields (up to 79%).

- The 2-chloroethyl substitution requires careful control to avoid side reactions such as over-alkylation or substitution at undesired positions.

- Purification often involves silica gel chromatography or recrystallization to isolate the desired regioisomer and remove by-products.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine, and how does its regioselectivity impact reaction pathways?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. The 4- and 6-chloro positions are more reactive than the 5-position due to electronic and steric factors. For example, morpholine can displace chlorine at the 4-position under basic conditions (e.g., NaH in THF) . Regioselectivity must be confirmed via H NMR (e.g., δ 4.15 ppm for morpholine protons) and LCMS (e.g., [M+H] at m/z 323) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use H NMR to verify substitution patterns (e.g., δ 1.20 ppm for methyl groups in morpholine derivatives) and LCMS for molecular weight confirmation . X-ray crystallography may resolve ambiguities in regiochemistry, though it requires high-purity crystals .

Q. What are the standard purification techniques for this compound, and how do solvent choices affect yield?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is common. Polar solvents like methanol may reduce yield due to the compound’s chloroethyl group’s hydrophobicity. Recrystallization in ethanol/water (1:1) improves purity .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the 2-chloroethyl group during functionalization?

- Methodological Answer : The 2-chloroethyl group is prone to elimination under strong bases (e.g., NaOH). Stabilization requires mild conditions (pH 7–8, <50°C) and inert atmospheres. Monitor via C NMR for C-Cl bond retention (δ 40–45 ppm) .

Q. What strategies mitigate contradictory spectroscopic data between predicted and observed H NMR shifts?

- Methodological Answer : Discrepancies arise from solvent effects or conformational isomerism. Use deuterated chloroform (CDCl) for consistency with literature . DFT calculations (e.g., B3LYP/6-31G*) predict shifts and validate assignments .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor intermediate?

- Methodological Answer : Perform in vitro kinase assays (e.g., EGFR or VEGFR2) at 10 µM concentrations. Compare IC values with analogs lacking the chloroethyl group. Molecular docking (AutoDock Vina) identifies binding interactions .

Q. What are the degradation pathways of this compound under accelerated storage conditions?

- Methodological Answer : Expose to 40°C/75% RH for 28 days. Analyze degradation products via HPLC-MS. Major pathways include hydrolysis of the morpholine ring (retention time shift) and dechlorination (mass loss of 35/37 Da) .

Q. How do steric effects from the morpholine ring impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。